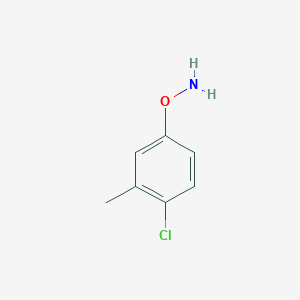

O-(4-Chloro-3-methylphenyl)hydroxylamine

Description

Properties

CAS No. |

89232-66-6 |

|---|---|

Molecular Formula |

C7H8ClNO |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

O-(4-chloro-3-methylphenyl)hydroxylamine |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-6(10-9)2-3-7(5)8/h2-4H,9H2,1H3 |

InChI Key |

FMLJULHRVQMPAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)ON)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine typically involves the reaction of 4-chloro-3-methylphenylamine with hydroxylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to accelerate the reaction .

Industrial Production Methods

Industrial production of O-(4-Chloro-3-methylphenyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(4-Chloro-3-methylphenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is an organic compound with a hydroxylamine functional group attached to a para-substituted aromatic ring. The presence of chlorine and methyl groups gives it unique chemical properties, making it useful in various fields.

Basic Information

- Molecular Formula: The chemical formula for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is ·HCl.

- Molecular Weight: The molecular weight is approximately 157.6 g/mol for the base compound and 194.06 g/mol for the hydrochloride form.

Applications

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is used in pharmaceuticals and agrochemicals. Hydroxylamines, related to this compound, are known for their potential as antimicrobial agents, with the ability to inhibit bacterial growth and exhibit antifungal properties. They can also influence biochemical pathways, such as nitric oxide synthesis and redox signaling. Interaction studies help to understand its mechanism of action, especially in biological systems, where interactions with metal ions or nucleophiles can affect its stability and reactivity as a pharmaceutical agent.

Reactions

O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine undergoes oxidation, reduction, and substitution reactions. It can be oxidized to form oximes or nitroso compounds, reduced into amines, and participate in nucleophilic substitution reactions.

- Oxidation: Uses oxidizing agents like hydrogen peroxide and peracids.

- Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: Reacts with alkyl halides or acyl chlorides under basic conditions.

The major products include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares O-(4-Chloro-3-methylphenyl)hydroxylamine with structurally related hydroxylamine derivatives from :

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Spectral Features (¹H-NMR) |

|---|---|---|---|---|

| O-(4-Chloro-3-methylphenyl)hydroxylamine | 4-Cl, 3-CH3 | C7H9ClNO | 158.6 (calculated) | Aromatic H: δ ~6.8–7.2 (deshielded by Cl); CH3: δ ~2.3 |

| O-(4-Methoxybenzyl) hydroxylamine (4j) | 4-OCH3 | C8H11NO2 | 153.18 | Aromatic H: δ ~6.8–7.0; OCH3: δ ~3.8 |

| O-(3,5-Dimethoxybenzyl) hydroxylamine (4d) | 3,5-di-OCH3 | C9H13NO3 | 184.21 | Aromatic H: δ ~6.3–6.5 (meta-substitution); OCH3: δ ~3.8 |

| O-(Benzo[d][1,3]dioxol-5-yl) hydroxylamine (4g) | Benzodioxole group | C7H7NO3 | 168.14 | Aromatic H: δ ~6.7–6.9; O-CH2-O: δ ~5.9–6.1 |

Key Observations :

- Electron Effects : Chloro substituents (electron-withdrawing) deshield aromatic protons more significantly than methoxy groups (electron-donating), as seen in the downfield shifts in ¹H-NMR .

- Molecular Weight : The chloro-methyl combination results in a higher molecular weight (158.6 g/mol) than simpler methoxy derivatives (e.g., 153.18 g/mol for 4j).

Stability :

- Chloro-substituted hydroxylamines are expected to exhibit greater stability than methoxy analogs due to reduced electron density at the hydroxylamine oxygen (resonance stabilization by Cl).

- Methoxy groups, being electron-donating, may increase susceptibility to oxidation or hydrolysis, as observed in related compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for O-(4-Chloro-3-methylphenyl)hydroxylamine?

The synthesis typically involves reacting substituted benzyl chlorides with hydroxylamine hydrochloride. For example, describes a method using 4-chlorobenzyl chloride and hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under an inert atmosphere at room temperature . Purification via recrystallization from ethanol/water mixtures is recommended. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yield.

- Base stoichiometry : Excess base can minimize side reactions.

- Temperature control : Elevated temperatures may degrade hydroxylamine.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water | High purity |

| Base | 1.5 eq. Na₂CO₃ | Reduced byproducts |

| Time | 12–24 hours | >80% yield |

Q. How can spectroscopic techniques validate the structural integrity of O-(4-Chloro-3-methylphenyl)hydroxylamine?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro-methylphenyl groups) .

- IR Spectroscopy : Identify N–O stretching (~950 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 174.05).

Q. What stability considerations are critical for handling this compound?

- Moisture sensitivity : Store under anhydrous conditions (desiccator, argon atmosphere) .

- Thermal degradation : Avoid temperatures >40°C; decomposition leads to nitroso byproducts.

- Light exposure : Protect from UV light to prevent radical formation .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving O-(4-Chloro-3-methylphenyl)hydroxylamine?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(2df,2p)) can model:

- Transition states : For nucleophilic acyl substitution or bifunctional catalysis pathways .

- Solvent effects : PCM models predict solvation free energies (e.g., ΔG‡ ~18–20 kcal/mol in water) .

- Regioselectivity : Compare O- vs. N-acylation barriers to explain product dominance.

Q. How can researchers resolve contradictions in reported biological activities of this compound?

reports IC₅₀ values of 0.65 µM (MCF-7) and 2.41 µM (U-937), but discrepancies may arise from:

- Assay conditions : Varying pH, serum content, or incubation times.

- Cell line heterogeneity : Genetic drift in cancer models affects sensitivity.

- Mechanistic overlap : Apoptosis induction vs. enzyme inhibition (e.g., IDO1) . Methodological solutions :

- Standardize protocols (e.g., CLSI guidelines).

- Use orthogonal assays (flow cytometry for apoptosis, enzymatic assays for IDO1).

Q. How do substituent effects influence the reactivity of O-(4-Chloro-3-methylphenyl)hydroxylamine in chemical reactions?

Substituents modulate electronic and steric properties:

- Electron-withdrawing groups (Cl) : Enhance electrophilicity at the hydroxylamine oxygen, favoring nucleophilic attacks .

- Methyl groups : Steric hindrance reduces reaction rates in crowded environments.

- Comparative studies : Fluorinated analogs (e.g., O-(4-fluorophenyl)hydroxylamine) show altered kinetic profiles due to higher electronegativity .

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity (O:N Acylation) |

|---|---|---|

| –Cl | 1.2 × 10⁻³ | 3:1 |

| –F | 2.8 × 10⁻³ | 5:1 |

| –CH₃ | 0.9 × 10⁻³ | 1.5:1 |

Methodological Notes

- Data validation : Cross-reference PubChem, CAS, and EPA DSSTox entries for consistency in molecular descriptors .

- Safety protocols : Use respiratory protection (N95 masks) and impermeable gloves during synthesis .

- Ethical compliance : Adhere to non-therapeutic use guidelines; this compound is not FDA-approved for medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.